Diphenhydramine citrate

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La parigénine peut être synthétisée par différentes méthodes. Une approche courante implique l'utilisation d'une méthode antisolvant avec du polyéthylène glycol 400 comme antisolvant pour améliorer la solubilité et la biodisponibilité . Cette stratégie verte et efficace évite l'utilisation de réactifs toxiques, ce qui en fait une méthode privilégiée pour préparer des nanosuspensions de parigénine stables.

Méthodes de production industrielle : En milieu industriel, la parigénine est souvent produite par extraction à partir de sources végétales. Les sources les plus riches en parigénine sont la camomille, le céleri, le persil et la goyave . Le processus d'extraction implique généralement l'utilisation de solvants pour isoler le composé des matières végétales, suivi d'étapes de purification pour obtenir le produit souhaité.

Analyse Des Réactions Chimiques

Degradation and Stability

Diphenhydramine is susceptible to decomposition, especially in the presence of strong acids . A chemical stability study examined the degradation of diphenhydramine (DIPH) in solutions and solids, revealing that it follows pseudo-first-order kinetics .

- The degradation processes follow pseudo-first-order kinetics.

- Degradation rate constants are in the range of to min.

- Half-life () varies with pH:

- pH 1: 18.01 hours

- pH 4: 50.15 hours

- pH 7: 71.65 hours

- The degradation is more pronounced in acidic conditions.

- Half-life () ranges from 12.39 to 16.72 hours over a pH range of 1–13.

Spectrophotometric measurements :

- FT-IR and NIR methods are used for qualitative analysis after accelerated degradation.

- Changes in IR spectra indicate degradation, such as decreased intensity in the C-O-C stretching vibration .

Interactions with Other Substances

- Acids and Bases : Diphenhydramine hydrochloride gives acidic solutions in water and can neutralize bases .

- Oxidizing and Reducing Agents : It may react with strong oxidizing and reducing agents .

- Ionic Liquids : Studies have explored the interactions of diphenhydramine hydrochloride with imidazolium-based ionic liquids .

Metabolism

Diphenhydramine undergoes rapid and extensive first-pass metabolism, primarily through two successive N-demethylations . The metabolites are further conjugated with glycine and glutamine and excreted in urine . Cytochrome P450 enzymes such as CYP2D6, CYP1A2, CYP2C9, and CYP2C19 are involved in its metabolism .

- N-demethylation to N-desmethyldiphenhydramine.

- Further N-demethylation to N,N-didesmethyldiphenhydramine.

- Formation of acetyl metabolites like N-acetyl-N-desmethyldiphenhydramine.

- Oxidation to generate diphenylmethoxyacetic acid metabolite.

- Conjugation with glycine and glutamine for excretion in urine.

Applications De Recherche Scientifique

Medical Uses

Diphenhydramine citrate is primarily utilized in the treatment of:

- Allergic Reactions : It is effective in alleviating symptoms associated with allergic rhinitis and other histamine-mediated conditions. Diphenhydramine is often administered in emergency settings to manage acute allergic reactions, including anaphylaxis, although its use as a primary treatment for anaphylaxis remains controversial due to insufficient evidence regarding its efficacy compared to epinephrine .

- Insomnia : Due to its sedative properties, this compound is frequently used as a short-term treatment for insomnia. Its anticholinergic effects can induce drowsiness, making it a common ingredient in over-the-counter sleep aids .

- Motion Sickness and Nausea : The compound is also effective in preventing and treating nausea and vomiting associated with motion sickness. Its antiemetic properties make it valuable for patients undergoing travel or certain medical treatments .

- Dermatological Applications : this compound is used topically to relieve itching associated with dermatoses and insect bites. Formulations include creams, gels, and lotions that minimize systemic side effects compared to oral administration .

Pharmacological Mechanisms

The pharmacological actions of this compound are mediated through several mechanisms:

| Biological Target | Mode of Action | Effect |

|---|---|---|

| H1 Receptor | Inverse agonist | Allergy reduction; sedation |

| mACh Receptors | Antagonist | Anticholinergic effects; antiparkinson |

| Sodium Channels | Blocker | Local anesthetic properties |

These mechanisms contribute to the compound's effectiveness across various therapeutic contexts, including allergy management, sedation, and pain relief .

Case Study 1: Pediatric Use

A study evaluated the safety and efficacy of this compound in children aged 2 to under 12 years for treating cough and cold symptoms. The findings highlighted the need for further pediatric pharmacokinetic studies to confirm appropriate dosing guidelines. Existing data suggest that while effective in adults, the evidence supporting its use in children remains less robust .

Case Study 2: Cognitive Effects in Older Adults

Research indicated that diphenhydramine use among hospitalized older patients correlates with cognitive decline and increased delirium symptoms. A logistic regression analysis revealed an adjusted odds ratio of 2.3 for cognitive decline in patients exposed to diphenhydramine compared to those who were not. This underscores the need for cautious prescribing practices in geriatric populations .

Case Study 3: Formulation Development

Innovative approaches have been employed to enhance the palatability and delivery of this compound through orally disintegrating tablets (ODTs). A study demonstrated that integrating crystal and particle engineering improved the tablet's characteristics, leading to faster disintegration times and better patient compliance .

Mécanisme D'action

The mechanism of action of parigenin involves its interaction with various molecular targets and pathways. Parigenin is known to modulate multiple signaling pathways, including the PI3K/AKT, MAPK/ERK, JAK/STAT, NF-κB, and Wnt/β-catenin pathways . These interactions lead to various physiological effects, such as anti-inflammatory, antioxidant, antibacterial, and antiviral activities. Parigenin also triggers cell apoptosis and autophagy, induces cell cycle arrest, suppresses cell migration and invasion, and stimulates an immune response .

Comparaison Avec Des Composés Similaires

La parigénine est souvent comparée à d'autres flavonoïdes, tels que la quercétine, la lutéoline, la myricétine et le kaempférol . Bien que ces composés partagent des structures et des propriétés similaires, la parigénine est unique dans ses interactions spécifiques avec les cibles moléculaires et sa large gamme d'effets pharmacologiques. Par exemple, il a été démontré que la parigénine possède des activités anti-inflammatoires et antioxydantes plus fortes que certaines de ses homologues .

Liste des composés similaires :- Quercetine

- Lutéoline

- Myricétine

- Kaempférol

Les propriétés uniques de la parigénine et sa large gamme d'applications en font un composé d'un intérêt considérable dans divers domaines de la recherche scientifique.

Activité Biologique

Diphenhydramine citrate is a salt form of diphenhydramine, a first-generation antihistamine widely used for its sedative and antiallergic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical applications, and emerging research findings.

Diphenhydramine functions primarily as an H1 receptor antagonist , blocking the effects of histamine, which is responsible for allergic reactions. Its biological targets and effects are summarized in the following table:

| Biological Target | Mode of Action | Effect |

|---|---|---|

| H1 receptor | Inverse agonist | Allergy reduction; sedation |

| Muscarinic acetylcholine (mACh) receptors | Antagonist | Anticholinergic effects; sedation |

| Sodium channels | Blocker | Local anesthetic properties |

In addition to its antihistaminic effects, diphenhydramine exhibits anticholinergic properties , which can lead to side effects such as dry mouth, urinary retention, and blurred vision. It also acts as a local anesthetic by blocking sodium channels, contributing to its use in various medical contexts .

Pharmacokinetics

The pharmacokinetic profile of this compound differs from other forms due to its molecular weight (447.5 g/mol) compared to diphenhydramine hydrochloride (291.8 g/mol). Key pharmacokinetic parameters include:

- Oral Bioavailability : 40% to 60%

- Peak Plasma Concentration : Achieved 2 to 3 hours post-administration

- Metabolism : Primarily through cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2C9, CYP2C19) involving extensive first-pass metabolism .

Clinical Applications

This compound is primarily used for:

- Allergy Relief : Effective in treating allergic rhinitis and urticaria.

- Sedation : Commonly used as a sleep aid due to its sedative properties.

- Antitussive and Cold Remedies : Often included in combination products for cough and cold relief .

TIRED Study

A notable clinical trial, known as the TIRED study, investigated the effectiveness of diphenhydramine in infants with sleep disturbances. The study revealed minimal improvement among participants receiving diphenhydramine compared to placebo, leading to early termination due to insufficient efficacy data .

COVID-19 Research

Recent studies have indicated that diphenhydramine may possess antiviral properties against SARS-CoV-2. Laboratory tests demonstrated that diphenhydramine could inhibit virus replication by approximately 30%, with even greater efficacy when combined with lactoferrin, achieving a 99% reduction in viral activity . This finding suggests potential new applications for diphenhydramine beyond its traditional uses.

Toxicity and Withdrawal

Research has documented cases of diphenhydramine toxicity and withdrawal symptoms. One case involved a patient with chronic abuse presenting with severe neurological symptoms. Administration of intravenous diphenhydramine resulted in immediate symptom relief, highlighting its potent effects even in overdose situations .

Propriétés

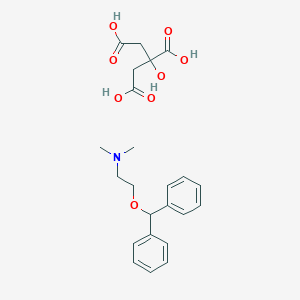

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.C6H8O7/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,17H,13-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCKHVPPRJWQRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-73-1 (Parent) | |

| Record name | Diphenhydramine citrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088637370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80237211 | |

| Record name | Diphenhydramine citrate [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88637-37-0 | |

| Record name | Diphenhydramine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88637-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenhydramine citrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088637370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenhydramine citrate [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(diphenylmethoxy)ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENHYDRAMINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OD433S209 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the analytical challenges in determining the presence of diphenhydramine citrate in pharmaceutical formulations, and how have researchers addressed these challenges?

A: Accurately quantifying this compound, especially in combination with other active pharmaceutical ingredients like ibuprofen, presents analytical challenges. Researchers have developed a novel, stability-indicating gradient reverse-phase ultra-performance liquid chromatographic method for this purpose []. This method utilizes a C18 column with a gradient mobile phase and UV detection at 220 nm, enabling the simultaneous determination of this compound, ibuprofen, and their respective impurities in a combined dosage form [].

Q2: Why is it important to develop stability-indicating analytical methods for pharmaceutical compounds like this compound?

A: Stability-indicating methods are crucial because they can differentiate between the active pharmaceutical ingredient, this compound in this case, and its degradation products or impurities []. This differentiation is essential for accurate quality control, ensuring both the safety and efficacy of the pharmaceutical product.

Q3: How does the structural flexibility of this compound manifest, and what implications does this have for its solid-state properties?

A: this compound exhibits structural flexibility, particularly in the rotation of its benzene rings []. This flexibility contributes to its ability to exist in different polymorphic forms. Research has identified a reversible single-crystal-to-single-crystal transformation between two polymorphs, Form I (Monoclinic P21/c space group) and Form II (Triclinic P-1 space group) [, ]. This transformation, driven by temperature changes, involves a unit cell volume expansion and is linked to changes in the alignment of the diphenhydramine molecules and the formation of weak hydrogen bonds [].

Q4: What is the significance of studying the polymorphic transformations of this compound?

A: Understanding the polymorphic behavior of this compound is essential for pharmaceutical development. Different polymorphs can exhibit varying physical properties such as solubility, dissolution rate, and stability, which directly impact the drug's bioavailability and therapeutic efficacy [].

Q5: How has the labeling of over-the-counter drug products containing this compound been addressed by regulatory bodies?

A: The Food and Drug Administration (FDA) has implemented a final rule mandating a warning label on over-the-counter oral products containing this compound or diphenhydramine hydrochloride []. This warning cautions consumers against concurrent use with other diphenhydramine-containing products, including topical formulations, highlighting the importance of consumer awareness regarding potential additive effects [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.